molecular formula C16H22F3NO3 B12230040 N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12230040
M. Wt: 333.35 g/mol
InChI Key: SYCATPBFTRJKKJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, followed by reductive elimination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques, ensuring high yield and purity. These methods may include solid-phase synthesis and chemical protein ligation, which facilitate the preparation of peptides and proteins .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include soamyl nitrite for oxidative diazotization and 1,2-ethanedithiol for reductive elimination . Reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidative diazotization step produces 2-hydroxy-4-methoxy-5-diazonium-benzyl, which is then converted to the final compound through reductive elimination .

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modify protein structures and functions, thereby influencing various biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H22F3NO3

Molecular Weight

333.35 g/mol

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C16H22F3NO3/c1-15(22,9-10-23-2)11-20-14(21)8-5-12-3-6-13(7-4-12)16(17,18)19/h3-4,6-7,22H,5,8-11H2,1-2H3,(H,20,21)

InChI Key

SYCATPBFTRJKKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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